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molecular formula C8H7F3O2 B151825 4-(2,2,2-Trifluoroethoxy)phenol CAS No. 129560-99-2

4-(2,2,2-Trifluoroethoxy)phenol

Cat. No. B151825
M. Wt: 192.13 g/mol
InChI Key: CWLQMEMHOVBEGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06713508B2

Procedure details

To a DMF 30 ml solution of 4-(2,2,2-trifluoroethoxy)phenol (2.6 g, 13.6 mmol) and allyl bromide (3.53 ml, 40.8 mmol) was added cesium carbonate (4.85 g, 14.9 mmol). This suspension was heated to 60° C. for 18 hr, diluted with AcOEt and water. The organic layer was separated, and the aqueous layer was extracted twice with AcOEt. The combined organic layers were dried over anhydrous Na2SO4, filtered, concentrated, and chromatographed on silica gel eluting with 10% AcOEt/hexanes to give the title compound.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.53 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C=O)C.[F:6][C:7]([F:18])([F:17])[CH2:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1.[CH2:19](Br)[CH:20]=[CH2:21].C(=O)([O-])[O-].[Cs+].[Cs+]>CCOC(C)=O.O>[F:6][C:7]([F:17])([F:18])[CH2:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([O:16][CH2:21][CH:20]=[CH2:19])=[CH:14][CH:15]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
2.6 g
Type
reactant
Smiles
FC(COC1=CC=C(C=C1)O)(F)F
Name
Quantity
3.53 mL
Type
reactant
Smiles
C(C=C)Br
Name
cesium carbonate
Quantity
4.85 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with 10% AcOEt/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=CC=C(C=C1)OCC=C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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